4-(4-Bromophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole
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Overview
Description
4-(4-Bromophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate α-haloketones with thiourea.
Substitution Reaction: The bromophenyl group can be introduced via a substitution reaction using 4-bromobenzaldehyde.
Pyrazole Introduction: The pyrazole ring can be introduced through a condensation reaction with 3,4,5-trimethylpyrazole.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Potential for drug development, particularly in targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-(4-Chlorophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine, which could influence its chemical properties.
4-(4-Methylphenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole: The methyl group may lead to different steric and electronic effects.
Uniqueness
The presence of the bromine atom in 4-(4-Bromophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole may confer unique reactivity and biological activity compared to its analogs. Bromine atoms are known to participate in various chemical reactions and can influence the compound’s interaction with biological targets.
Properties
CAS No. |
82100-82-1 |
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Molecular Formula |
C15H14BrN3S |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H14BrN3S/c1-9-10(2)18-19(11(9)3)15-17-14(8-20-15)12-4-6-13(16)7-5-12/h4-8H,1-3H3 |
InChI Key |
ISWBNTUCGOVSEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC(=CS2)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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